molecular formula C13H19N3O2 B6634727 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one

6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one

Cat. No. B6634727
M. Wt: 249.31 g/mol
InChI Key: YMWXQCQVMJIDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one, also known as DMAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridinone and is commonly used as a tool compound for studying protein-protein interactions.

Mechanism of Action

6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one works by binding to specific sites on proteins, which can either enhance or inhibit their activity. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one has been shown to have a variety of biochemical and physiological effects, depending on the specific protein it interacts with. For example, 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one in lab experiments is its specificity for certain proteins. This allows researchers to target specific proteins and study their interactions with other molecules. However, one limitation of using 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one is that it may not be effective for all proteins, and its effects may vary depending on the specific protein it interacts with.

Future Directions

There are many potential future directions for research involving 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one. One area of interest is the development of new drug candidates based on the structure of 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one. Another area of research is the use of 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one as a tool compound for studying protein-protein interactions in complex biological systems. Additionally, there is potential for the development of new fluorescent probes based on the structure of 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one, which could be used for imaging and monitoring biological processes in real-time.

Synthesis Methods

6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one can be synthesized through a multi-step process starting with the reaction of 2-acetylpyridine with piperidine in the presence of sodium hydride. The resulting intermediate is then reacted with dimethylformamide dimethylacetal to form 6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one.

Scientific Research Applications

6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and the development of new drug candidates. This compound has also been used as a fluorescent probe for monitoring protein-protein interactions in real-time.

properties

IUPAC Name

6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15(2)10-5-4-8-16(9-10)13(18)11-6-3-7-12(17)14-11/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWXQCQVMJIDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C(=O)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one

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